molecular formula C6H6N4O2 B3055231 Pyrimidine-4,6-dicarboxamide CAS No. 6345-42-2

Pyrimidine-4,6-dicarboxamide

Cat. No. B3055231
CAS RN: 6345-42-2
M. Wt: 166.14 g/mol
InChI Key: QZMMMOWLQLKASC-UHFFFAOYSA-N
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Description

Pyrimidine-4,6-dicarboxamide is a pyrimidinecarboxamide having the amido groups at the 4- and 6-positions . It belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives .


Synthesis Analysis

Pyrimidine derivatives can be synthesized through a condensation reaction of the appropriate acyl chlorides and aromatic amides . A highly effective 3 starting materials-4 component reaction (3SM-4CR) strategy for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide (DMF) by a palladium-catalyzed oxidative process has also been demonstrated .


Molecular Structure Analysis

The molecular formula of Pyrimidine-4,6-dicarboxamide is C6H6N4O2 . The molecular weight is 166.14 g/mol . The InChIKey is QZMMMOWLQLKASC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrimidine compounds continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Pyrimidine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pyrimidine-4,6-dicarboxamide include a molecular weight of 166.14 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .

Scientific Research Applications

Anticancer Properties

Pyrimidine-4,6-dicarboxamide derivatives have demonstrated promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents, particularly in the treatment of leukemia, breast cancer, and other malignancies . These compounds may interfere with cancer cell growth, proliferation, and survival pathways.

Antimicrobial and Antifungal Applications

Pyrimidine-4,6-dicarboxamide derivatives exhibit antimicrobial and antifungal properties. They have been explored as potential agents against bacterial and fungal infections. Their mechanism of action involves disrupting essential cellular processes in pathogens .

Anti-inflammatory and Analgesic Effects

Studies suggest that pyrimidine-4,6-dicarboxamide derivatives possess anti-inflammatory and analgesic activities. These compounds may modulate inflammatory pathways and alleviate pain. Further research aims to optimize their efficacy and safety .

Antihypertensive and Cardiovascular Applications

Pyrimidine-4,6-dicarboxamide derivatives have been investigated as antihypertensive agents. They may act by regulating blood pressure or improving cardiovascular function. These compounds hold promise for managing hypertension and related conditions .

Antiviral Potential

Researchers have explored pyrimidine-4,6-dicarboxamide derivatives as potential antiviral agents. Their activity against viruses, including HIV, highlights their importance in virology research .

Antiparasitic Activity

Pyrimidine-4,6-dicarboxamide derivatives may exhibit antiparasitic effects. Investigations have focused on their efficacy against protozoan parasites, such as Leishmania species .

Mechanism of Action

Target of Action

The primary target of Pyrimidine-4,6-dicarboxamide is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.

Mode of Action

It is known to interact with its target, collagenase 3 . The specific interactions and resulting changes are still under investigation.

Biochemical Pathways

Pyrimidines play a critical role in cellular metabolism, serving as activated precursors of RNA and DNA . .

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Result of Action

Given its interaction with Collagenase 3 , it may influence processes related to collagen breakdown.

Safety and Hazards

Safety data for Pyrimidine-4,6-dicarboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

Recent medicinal approaches of novel pyrimidine analogs highlight the new structural design and development of active agent studies and biological approaches . The continuous need for medically and pharmacologically important scaffolds prompts chemists to constantly search for efficient and straightforward pathways to synthesize and modify different heterocycles .

properties

IUPAC Name

pyrimidine-4,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-5(11)3-1-4(6(8)12)10-2-9-3/h1-2H,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMMMOWLQLKASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286237
Record name 4,6-Pyrimidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4,6-dicarboxamide

CAS RN

6345-42-2
Record name 4,6-Pyrimidinedicarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Pyrimidinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Pyrimidinedicarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY87UAE3GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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